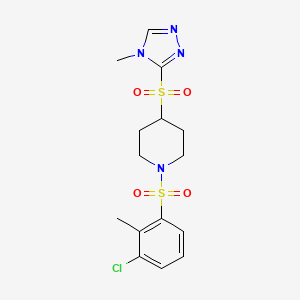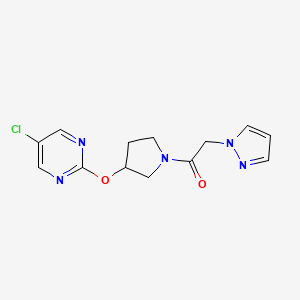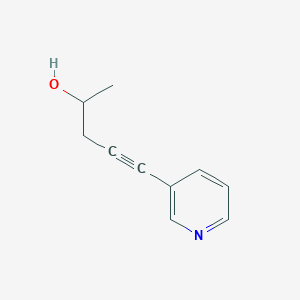
5-(Pyridin-3-yl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Pyridin-3-yl)pent-4-yn-2-ol is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
OLED Development
5-(Pyridin-3-yl)pent-4-yn-2-ol derivatives have been used in the development of organic light-emitting diodes (OLEDs). Researchers created heteroleptic Ir(III) metal complexes with chelates derived from this compound, demonstrating high quantum yields and efficient performance in OLEDs. These developments led to the creation of sky-blue-emitting and white-emitting OLEDs with remarkable efficiency and color purity, underlining the potential of this compound in advanced display technologies (Chang et al., 2013).
Complexation with Metal Ions
The compound and its derivatives have shown significant specificity in complexation with metal ions such as zinc(II), magnesium(II), and calcium(II). Studies involving pyridin-2-yl aminomethane-1,1-diphosphonic acids related to this compound revealed insights into the complexation behavior with these metal ions, providing valuable information for applications in coordination chemistry and possibly in medicinal chemistry (Matczak-Jon et al., 2010).
Luminescence and Magnetic Properties
Some studies have focused on the synthesis of metal complexes with pyridin-3-yl derivatives, exploring their luminescent and magnetic properties. For instance, research on lanthanide organic frameworks incorporating this compound has demonstrated tunable luminescence and slow magnetic relaxation, suggesting potential applications in materials science, particularly in optical and magnetic materials (Li & Du, 2015).
Proton Transfer Studies
This compound derivatives have also been used to study proton transfer mechanisms. Research on photoreactions and excited-state processes in pyridine derivatives has provided valuable insights into intramolecular and intermolecular proton transfer, which are critical for understanding chemical reactivity and designing functional materials (Vetokhina et al., 2012).
Synthesis of Novel Compounds
The reactivity of this compound has been harnessed in the synthesis of novel compounds with potential applications in various fields. For example, researchers have synthesized new pyridine betaines and explored their molecular structures, potentially opening new avenues in the development of materials with unique properties (Golovanov et al., 2019).
Catalysis
Derivatives of this compound have been used as catalysts in chemical reactions. For instance, the synthesis and investigation of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes have shown their effectiveness as catalysts in olefin epoxidation, highlighting the compound's potential role in industrial chemistry (Amarante et al., 2014).
properties
IUPAC Name |
5-pyridin-3-ylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAOCPAKCPXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

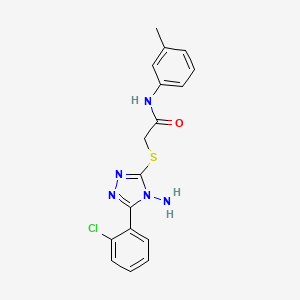
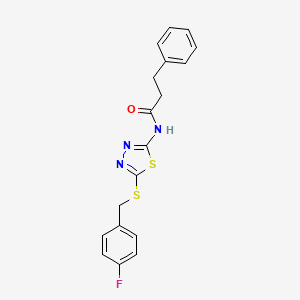
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

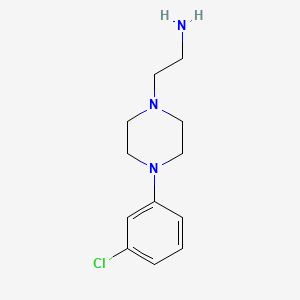
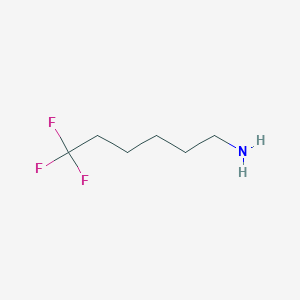

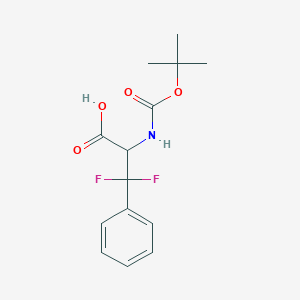
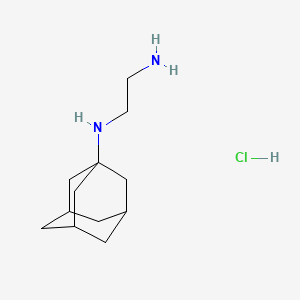
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
